

The Pharmacological Profile of AG-041R: A Dual-Action Molecule with Chondrogenic Potential

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Compound of Interest

Compound Name: AG-041R

Cat. No.: B1588705

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Abstract

AG-041R, an indoline-2-one derivative, was initially developed as a potent and selective antagonist for the cholecystokinin-2 (CCK2)/gastrin receptor. However, preclinical studies unveiled an unexpected and significant secondary activity: the induction of systemic cartilage hyperplasia. This discovery has pivoted the primary research interest in **AG-041R** towards its potential as a novel therapeutic agent for cartilage disorders. This technical guide provides a comprehensive overview of the publicly available pharmacological data on **AG-041R**, detailing its dual activities, summarizing quantitative data, outlining experimental observations, and illustrating the known signaling pathway for its chondrogenic effects.

Introduction

AG-041R, with the chemical name 3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one, was first synthesized as a small molecule antagonist of the CCK2/gastrin receptor[1]. While it demonstrated high affinity and potency for this target, a serendipitous discovery during in vivo studies in rats revealed its profound effect on cartilage growth, independent of its CCK2 receptor antagonism[1]. This chondrogenic activity presents a promising avenue for the development of novel treatments for conditions such as osteoarthritis and other cartilage-related diseases.

CCK2/Gastrin Receptor Antagonist Activity

AG-041R is a potent and selective antagonist of the CCK2/gastrin receptor. Its activity has been characterized in vitro and in vivo through various assays.

Data Presentation:

Table 1: Quantitative Data for CCK2/Gastrin Receptor Antagonism of **AG-041R**

Parameter	Value	Assay System	Reference
Apparent pKB	10.4	Isolated rat stomach ECL cells	[2]
IC50	2.2 nM	Inhibition of gastrin- evoked pancreastatin secretion	Not specified in abstracts
ID50	0.01 µmol/kg/hr	Antagonism of gastrin- evoked histidine decarboxylase activation	In vivo (rats)

Experimental Protocols:

Detailed experimental protocols for the CCK2 receptor binding and functional assays are not fully available in the public domain. The available literature describes the following methodologies in general terms:

- **Isolated Rat Stomach ECL Cell Assay:** This assay was used to determine the apparent pKB value. It involves generating gastrin dose-response curves in the absence or presence of increasing concentrations of **AG-041R**[2]. The flattening of the dose-response curves with increasing antagonist concentrations suggested that **AG-041R** may not act as a simple competitive antagonist under the tested conditions[2].
- **Inhibition of Gastrin-Evoked Pancreastatin Secretion:** The IC50 value was determined by measuring the inhibition of pancreastatin secretion stimulated by gastrin. Specific details of the cell type and assay conditions are not provided in the reviewed abstracts.

- In Vivo Antagonism of Histidine Decarboxylase Activation: The ID50 was determined in rats by measuring the antagonism of gastrin-evoked activation of histidine decarboxylase, a key enzyme in histamine synthesis stimulated by gastrin.

Chondrogenic Activity

The most remarkable pharmacological effect of **AG-041R** is its ability to stimulate cartilage formation. This was first observed as systemic cartilage hyperplasia in rats following oral administration.

Data Presentation:

Table 2: Quantitative and Qualitative Data for Chondrogenic Activity of **AG-041R**

Parameter	Observation	Concentration/ Dose	Assay System	Reference
In Vitro Proliferation & GAG Synthesis	Stimulated	1 μ M	Rabbit primary chondrocytes	
In Vitro Proliferation & GAG Synthesis	Suppressed	10 μ M	Rabbit primary chondrocytes	
Cartilage Matrix Synthesis	Accelerated proteoglycan synthesis, up- regulated type II collagen and aggrecan gene expression	Not specified	Rat articular chondrocytes	
Chondrocyte Terminal Differentiation	Suppressed (reduced ALP activity, mineralization, and type X collagen expression)	Not specified	Rat articular chondrocytes	
Systemic Cartilage Hyperplasia	Markedly induced in auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks	"High dose" (specifics not provided)	Oral administration in rats for 4 weeks	
Localized Cartilage Hyperplasia	Induced in the marginal region of the femoral condyle	Not specified	Daily intraarticular injections in rat	

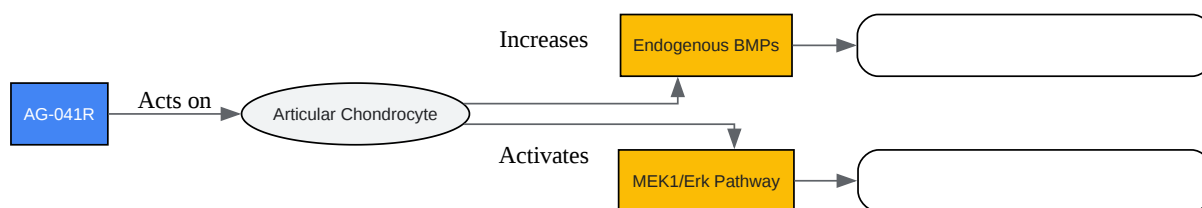
knee joints for 3
weeks

Experimental Protocols:

Detailed protocols for the in vivo and in vitro chondrogenesis studies are not fully available in the public domain. The following provides an overview based on the available information:

- In Vitro Chondrocyte Proliferation and Matrix Synthesis Assay:
 - Cell Culture: Primary chondrocytes were isolated from rabbit or rat knee joints.
 - Treatment: Cells were cultured in the presence of varying concentrations of **AG-041R**.
 - Analysis: Proliferation was likely assessed by cell counting or DNA quantification. Glycosaminoglycan (GAG) synthesis was measured, potentially through assays like the DMMB dye-binding assay. Gene expression of cartilage matrix components (e.g., type II collagen, aggrecan) was analyzed using methods like Northern blotting or RT-PCR.
- In Vivo Systemic Cartilage Hyperplasia Study:
 - Animal Model: Rats were used for this study.
 - Administration: **AG-041R** was administered orally at a "high dose" for a period of 4 weeks. The exact dosage is not specified in the available literature.
 - Analysis: Histological examination of various cartilaginous tissues was performed to assess for hyperplasia.
- In Vivo Localized Cartilage Hyperplasia Study:
 - Animal Model: Rats were used.
 - Administration: **AG-041R** was administered via daily intraarticular injections into the knee joints for 3 weeks. The exact dosage is not specified.
 - Analysis: Histological analysis of the knee joint cartilage was conducted.

Mandatory Visualization:



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Caption: Signaling Pathway of **AG-041R**'s Chondrogenic Action.

Pharmacokinetics (ADME)

There is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of **AG-041R**. This represents a significant gap in the understanding of its overall pharmacological properties and would be a critical area for future investigation for any potential clinical development.

Summary and Future Directions

AG-041R presents a fascinating pharmacological profile with two distinct activities. While its development as a CCK2/gastrin receptor antagonist has been documented, its unexpected and potent chondrogenic effects have opened up a new and potentially more significant therapeutic avenue. The stimulation of cartilage matrix synthesis coupled with the suppression of terminal differentiation makes **AG-041R** a highly promising candidate for cartilage repair therapies.

However, a significant amount of data required for a complete pharmacological profile is not publicly available. Key areas for future research and disclosure include:

- **Detailed Pharmacokinetics:** A full ADME workup is essential to understand the compound's bioavailability, tissue distribution (especially to cartilage), metabolic fate, and excretion routes.
- **Dose-Response Relationship for Chondrogenesis:** Establishing a clear EC₅₀ for its in vitro chondrogenic effects and a therapeutic dose range for in vivo efficacy is critical.

- **Specificity of Chondrogenic Action:** Investigating the direct molecular target responsible for its cartilage-forming effects is a crucial next step in understanding its mechanism of action.
- **Long-term Safety Profile:** Comprehensive toxicology studies are needed to assess the long-term effects of systemically induced cartilage growth.

The elucidation of these missing pieces of information will be vital in determining the true therapeutic potential of **AG-041R** as a novel treatment for cartilage disorders.

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References

- 1. AG-041R, a novel indoline-2-one derivative, induces systemic cartilage hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells - PMC [pmc.ncbi.nlm.nih.gov]
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